(1-Nitronaphthalen-2-yl)methanol
Description
Properties
IUPAC Name |
(1-nitronaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQNPAVVXVSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Nitronaphthalen 2 Yl Methanol
Regioselective Synthesis Strategies for (1-Nitronaphthalen-2-yl)methanol
The regioselective synthesis of this compound is paramount to avoid the formation of undesired isomers. The primary challenge lies in introducing a hydroxymethyl group at the C-2 position of a naphthalene (B1677914) ring that is already substituted with a nitro group at the C-1 position.
Direct Functionalization Approaches to this compound
Direct functionalization of 1-nitronaphthalene (B515781) is a conceptually straightforward approach, though it is complicated by the electronic properties of the starting material. The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution. However, the inherent reactivity of the naphthalene ring system can sometimes override these directing effects.
One potential direct functionalization is hydroxymethylation . This reaction typically involves an electrophilic attack of formaldehyde (B43269) or its equivalent on the aromatic ring, usually in the presence of an acid catalyst. google.com For activated aromatic compounds like phenols, hydroxymethylation is a well-established process. mdpi.comyoutube.com However, for de-activated systems such as 1-nitronaphthalene, forcing conditions would be necessary, which could lead to low yields and side reactions.
An alternative direct approach could be a formylation reaction followed by reduction . The introduction of a formyl group (CHO) at the 2-position of 1-nitronaphthalene, for instance via a Vilsmeier-Haack or a Gattermann-Koch type reaction, would be the first step. Subsequent reduction of the aldehyde to a primary alcohol would yield the target molecule. Reductive formylation of nitroarenes using formic acid over a bimetallic C-N framework has been reported, although this typically leads to N-formylation of a reduced amino group. researchgate.net
Convergent and Divergent Synthetic Routes to this compound
Given the challenges of direct functionalization, multi-step convergent and divergent strategies offer more control and are likely to be more successful.
A convergent synthesis approach involves the synthesis of separate fragments of the molecule, which are then combined in a later step. scitepress.org For this compound, a plausible convergent route would start with a pre-functionalized naphthalene ring. For example, the synthesis could begin with 2-methylnaphthalene (B46627). Nitration of 2-methylnaphthalene would be the first key step. The directing effects of the methyl group would need to be carefully considered to achieve the desired 1-nitro-2-methylnaphthalene intermediate. google.com Subsequent radical bromination of the methyl group followed by hydrolysis would yield the final product.
A divergent synthesis strategy begins with a common intermediate that can be converted into a variety of products. nih.gov In this context, 1-nitronaphthalene would be the logical starting material. Functionalization at the 2-position would be the key transformation. This could be achieved through metal-catalyzed cross-coupling reactions. For instance, if a 2-halo-1-nitronaphthalene could be synthesized, a variety of functional groups, including a hydroxymethyl group (or a precursor), could be introduced.
Another divergent approach could involve the synthesis of 1-nitro-2-naphthoic acid, which could then be reduced to the corresponding alcohol. The synthesis of naphthalene derivatives through functionalized benzocyclobutenes also represents a potential, albeit complex, divergent pathway. nih.gov
Mechanistic Aspects of this compound Formation Reactions
Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis of this compound.
Reduction Pathways of Nitro-Naphthalene Precursors to this compound
If a synthetic route involves the reduction of a precursor like 1-nitro-2-naphthaldehyde, the mechanism of aldehyde reduction is well-understood. It typically proceeds via nucleophilic addition of a hydride reagent (e.g., from sodium borohydride) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol.
The selective reduction of a nitro group in the presence of other reducible functional groups, or vice versa, is a common challenge in organic synthesis. The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the amine. internationalscholarsjournals.com The choice of reducing agent and reaction conditions is critical to control the outcome.
Nitration and Hydroxymethylation Protocols for Naphthalene Derivatives leading to this compound
The nitration of naphthalene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. scitepress.orgyoutube.comprepchem.comgoogle.com The nitronium ion then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the nitronaphthalene product. The nitration of naphthalene preferentially occurs at the C-1 (alpha) position due to the greater stability of the corresponding carbocation intermediate. scitepress.org
The mechanism of acid-catalyzed hydroxymethylation of an aromatic ring involves the protonation of formaldehyde to generate a highly electrophilic species, the hydroxymethyl cation ([CH₂OH]⁺) or its equivalent. This electrophile then attacks the aromatic ring in a similar fashion to the nitronium ion in nitration, forming a sigma complex. Subsequent deprotonation yields the hydroxymethylated aromatic compound. youtube.com The formation of naphthalene derivatives during the degradation of polymers containing naphthyloxy moieties has also been studied, providing insights into the stability and reactivity of these systems. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of greener solvents, alternative catalysts, and atom-economical reactions.
The use of hazardous solvents like halogenated hydrocarbons and dipolar aprotic solvents such as DMF and NMP is a significant environmental concern. whiterose.ac.uknih.gov Replacing these with greener alternatives like bio-based solvents (e.g., bio-ethanol, 2-methyltetrahydrofuran) can significantly improve the sustainability of the synthesis. sigmaaldrich.com
In the nitration step, the use of traditional mixed acid (HNO₃/H₂SO₄) generates significant acidic waste. The use of solid acid catalysts, such as zeolites, can offer a recyclable and more environmentally benign alternative. researchgate.net Green nitration methods for phenolic compounds using supported metal salt catalysts have also been developed and could potentially be adapted. google.comgoogle.com
Biocatalysis offers a promising green alternative for the synthesis of functionalized aromatic compounds. Enzymes such as monooxygenases and peroxidases can catalyze the selective hydroxylation of aromatic rings under mild conditions. nih.gov The biocatalytic degradation of 1-nitronaphthalene has been studied, indicating that enzymatic pathways for the functionalization of this molecule exist. nih.gov The development of a biocatalytic route for the hydroxymethylation of 1-nitronaphthalene would be a significant advancement in the green synthesis of the target compound.
Data Tables
Table 1: Illustrative Conditions for the Nitration of Naphthalene
| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Yield of 1-Nitronaphthalene (%) | Reference |
| HNO₃/H₂SO₄ | 1,4-Dioxane | Reflux | 96-97 | scitepress.org |
| HNO₃/H₂SO₄ | Glacial Acetic Acid | Not specified | ~50-60 (crude) | youtube.com |
| 60% HNO₃/80% H₂SO₄ | None | 50-60 | ~95 (crude) | prepchem.com |
| Fuming HNO₃ | HY-Zeolite/CH₂Cl₂ | Reflux | High conversion | researchgate.net |
Table 2: Examples of Hydroxymethylation of Activated Aromatic Compounds
| Substrate | Reagent | Catalyst/Solvent | Product | Reference |
| Phenol | Formaldehyde | Zn(NO₃)₂·6H₂O | 2-Hydroxymethylphenol | mdpi.com |
| Phenol | Formaldehyde | Base/Heat | Ortho & Para Quinomethane Intermediates | youtube.com |
| Dihydrosafrole | Formaldehyde | Acid/Acetic Acid | 6-(Acetoxymethyl)-2H-1,3-benzodioxole | google.com |
| Anisole | Paraformaldehyde | SnO₂–CeO₂ | Methoxybenzaldehyde | researchgate.net |
Catalyst Development and Optimization for this compound Production
There is no specific research on the development and optimization of catalysts for the production of this compound. General catalytic reduction of nitro compounds often employs catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Similarly, the reduction of an aldehyde functional group can be achieved with various reducing agents, but chemoselectivity in a molecule containing a nitro group would be a critical challenge to address. Research would be required to determine the most effective catalyst that can selectively reduce the aldehyde group while preserving the nitro group, or vice-versa, if the synthesis started from a different precursor. The optimization of such a process would involve studying the effects of catalyst loading, temperature, pressure, and solvent, none of which are documented for this specific transformation.
Solvent-Free and Aqueous Medium Syntheses of this compound
In line with the principles of green chemistry, synthetic chemists are increasingly exploring solvent-free and aqueous reaction conditions. For instance, the reduction of aromatic nitro compounds to amines has been successfully demonstrated in water using reagents like sodium borohydride (B1222165) with a nickel boride additive. researchgate.net A patent for the production of 2-naphthylamine-4,8-disulphonic acid also describes a catalytic hydrogenation process in an aqueous medium. google.com
Additionally, solvent-free, one-pot syntheses have been developed for other naphthalene-based compounds, showcasing the feasibility of such approaches in this chemical space. researchgate.net However, the application of these environmentally benign methodologies to the synthesis of this compound has not been reported. The development of an aqueous or solvent-free synthesis would require significant experimental investigation to overcome challenges such as the low solubility of the nonpolar naphthalene-based substrate in water. sigmaaldrich.com
Reactivity and Reaction Mechanisms of 1 Nitronaphthalen 2 Yl Methanol
Transformations Involving the Nitro Group of (1-Nitronaphthalen-2-yl)methanol
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, including reduction to an amino group, participation in nucleophilic aromatic substitution reactions, and engaging in photochemical processes.
Reduction Reactions to Amino Derivatives of this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable intermediates. For this compound, this transformation would yield (1-Aminonaphthalen-2-yl)methanol. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal-based reducing agents in acidic media.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. sci-hub.seccspublishing.org.cn The reaction is generally efficient and clean, with water being the only byproduct. For the reduction of this compound, catalytic hydrogenation would be expected to proceed under standard conditions to afford the corresponding amino derivative. A recent study demonstrated the use of Pd/C as a heterogeneous catalyst with methanol (B129727) as a green reductant for the transfer hydrogenation of various aromatic nitro compounds to their corresponding anilines. sci-hub.se Another approach involves the use of Ru-Fe bimetallic catalysts for the continuous transfer hydrogenation of nitroaromatics using methanol as the hydrogen source, which has shown high yields for a range of substituted nitroaromatics. ccspublishing.org.cn
Metal-Based Reducing Agents: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid are also effective for the reduction of aromatic nitro groups. researchgate.net This method is often used when catalytic hydrogenation might be problematic due to the presence of other reducible functional groups. The reduction of 3-halogeno-4-nitroindazoles with SnCl₂ in ethanol (B145695) has been shown to be an effective method for producing the corresponding aminoindazoles. researchgate.net
The following table summarizes typical conditions for the reduction of related nitroaromatic compounds, which can be extrapolated to the reduction of this compound.
| Reagent/Catalyst | Solvent | Temperature | Product | Reference |
| Pd/C, H₂ | Ethanol | Room Temperature | Aromatic Amine | sci-hub.se |
| SnCl₂·2H₂O, HCl | Ethanol | Reflux | Aromatic Amine | researchgate.net |
| Ru-Fe bimetallic catalyst, Methanol | Water | 120 °C | Aromatic Amine | ccspublishing.org.cn |
| Pd/C, Methanol | N/A | 100-120 °C | Aromatic Amine | sci-hub.se |
This table presents representative conditions for the reduction of aromatic nitro compounds and serves as a guide for the potential reduction of this compound.
Nucleophilic Aromatic Substitution Pathways of this compound
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. Its electron-withdrawing nature polarizes the aromatic ring, making the carbon atoms ortho and para to the nitro group susceptible to attack by nucleophiles. In the case of this compound, the nitro group at the C1 position would activate the C2 and C4 positions for nucleophilic attack.
While direct nucleophilic displacement of the nitro group itself is less common, its presence is crucial for facilitating the substitution of other leaving groups on the aromatic ring. A study on the nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene demonstrated that the methoxy (B1213986) group at the C1 position can be readily displaced by Grignard reagents in the presence of the ortho-nitro group at C2. elsevierpure.com This highlights the activating effect of the nitro group on the adjacent position.
In a similar vein, research has shown that the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be replaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com Although the activating group in this case is a diphenylphosphinyl group, the principle of activating an adjacent position to nucleophilic attack is analogous.
Furthermore, studies on the direct methoxylation of nitroarenes have shown that under certain conditions, a hydrogen atom ortho or para to the nitro group can be displaced by a methoxide (B1231860) ion. rsc.org This suggests that under strongly basic conditions, this compound could potentially undergo nucleophilic substitution at the C4 position.
The following table illustrates examples of nucleophilic aromatic substitution on related nitronaphthalene systems.
| Substrate | Nucleophile | Product | Reference |
| 1-Methoxy-2-nitronaphthalene | 1-Naphthylmagnesium bromide | 2-Nitro-1,1'-binaphthyl | elsevierpure.com |
| 1-Methoxy-2-(diphenylphosphinyl)naphthalene | Grignard reagents, Alkoxides, Amides | 1-Substituted-2-(diphenylphosphinyl)naphthalenes | elsevierpure.com |
| 1,3-Dinitrobenzene | Potassium methoxide | 2,4-Dinitroanisole | rsc.org |
This table provides examples of nucleophilic aromatic substitution reactions on activated naphthalene (B1677914) and benzene (B151609) systems, indicating the potential reactivity pathways for this compound.
Photochemical Reactions of the Nitro Moiety in this compound
The nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can undergo various transformations. For instance, the photosubstitution of 1-methoxy-4-nitronaphthalene (B51467) with amine nucleophiles has been reported to proceed through dual pathways. acs.org This suggests that the nitro-naphthalene core of this compound would also exhibit photochemical reactivity.
Reactivity of the Hydroxyl Group in this compound
The benzylic hydroxyl group in this compound is expected to undergo typical reactions of primary alcohols, such as esterification, etherification, and oxidation.
Esterification and Etherification Reactions of this compound
Esterification: The hydroxyl group of this compound can be readily converted to an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield (1-Nitronaphthalen-2-yl)methyl acetate (B1210297). The synthesis of furfuryl acetate from furfuryl alcohol and acetic acid over solid acid catalysts has been reported, demonstrating a relevant transformation. rsc.org Palladium-catalyzed carbonylation of benzyl (B1604629) alcohols is another method to produce the corresponding acetates. unive.it
Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from alcohols. This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For this compound, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding ether, 2-(methoxymethyl)-1-nitronaphthalene.
The following table summarizes general conditions for these transformations.
| Reaction | Reagent | Base | Product Type | Reference |
| Esterification | Acetyl Chloride | Pyridine | Acetate Ester | rsc.org |
| Etherification | Methyl Iodide | Sodium Hydride | Methyl Ether | N/A |
| Carbonylation | CO, Pd(OAc)₂, DPPF | N/A | Acetate Ester | unive.it |
This table outlines general conditions for esterification and etherification of primary alcohols, which are applicable to this compound.
Oxidation Reactions of the Hydroxyl Group in this compound
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 1-nitronaphthalene-2-carbaldehyde. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
Mild Oxidizing Agents: Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes. libretexts.orgchemistrysteps.comnumberanalytics.comyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane. Manganese dioxide (MnO₂) is another selective oxidant for benzylic and allylic alcohols, often used under mild conditions. rsc.orgorganic-chemistry.orgnih.govresearchgate.net The oxidation of various alcohols to the corresponding aldehydes or ketones using MnO₂ under solvent-free conditions has been reported. researchgate.net
The following table lists common oxidizing agents for the conversion of primary alcohols to aldehydes.
| Oxidizing Agent | Solvent | Product | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Aldehyde | libretexts.orgchemistrysteps.comnumberanalytics.comyoutube.com |
| Manganese Dioxide (MnO₂) | Dichloromethane or Acetone | Aldehyde | rsc.orgorganic-chemistry.orgnih.govresearchgate.net |
This table presents common reagents for the selective oxidation of primary alcohols to aldehydes, applicable to this compound.
Nucleophilic Reactivity of the Hydroxyl Moiety in this compound
The hydroxyl group of this compound exhibits typical alcohol reactivity, though modulated by the electronic influence of the nitronaphthalene system. The oxygen atom's lone pairs make it nucleophilic, while the carbon of the CH₂OH group is electrophilic. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, meaning the hydroxyl group generally requires activation to undergo nucleophilic substitution.
Standard reactions involving the hydroxyl moiety include esterification and etherification.
Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids.
Etherification: Formation of ethers, such as in the Williamson ether synthesis, would require deprotonation of the alcohol with a strong base to form the more nucleophilic alkoxide, which can then react with an alkyl halide. The presence of the electron-withdrawing nitro group increases the acidity of the hydroxyl proton compared to a non-nitrated analogue, facilitating alkoxide formation.
For nucleophilic substitution at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved through several methods:
Protonation under Acidic Conditions: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), which can be displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction.
Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters (tosylates, mesylates). The sulfonate anion is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles.
The strong electron-withdrawing effect of the nitro group at the adjacent C1 position is expected to destabilize any potential carbocation intermediate at the benzylic C2 position, thus disfavoring an Sₙ1 pathway. Consequently, nucleophilic substitution reactions are more likely to proceed via an Sₙ2 mechanism.
Table 1: Representative Nucleophilic Reactions of the Hydroxyl Moiety
| Reaction Type | Reagents | Product Type | Mechanism Notes |
|---|---|---|---|
| Esterification | R-COOH, H⁺ catalyst | Ester | Nucleophilic acyl substitution |
| Etherification | 1. NaH; 2. R-X | Ether | Sₙ2 displacement by the alkoxide |
| Substitution | HBr | 2-(Bromomethyl)-1-nitronaphthalene | Sₙ2 displacement of H₂O from the protonated alcohol |
Aromatic Ring Reactivity and Substituent Effects in this compound
The reactivity of the naphthalene ring system towards electrophilic attack is significantly influenced by the two substituents. Their directing effects can be either cooperative, reinforcing substitution at the same positions, or antagonistic, leading to mixtures of products. msu.edu
Nitro Group (-NO₂): Located at C1, the nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta positions relative to itself, which on the naphthalene ring corresponds primarily to positions on the unsubstituted ring, namely C5 and C8.
Hydroxymethyl Group (-CH₂OH): Located at C2, the hydroxymethyl group is a weak activating group. It donates electron density weakly through hyperconjugation and directs incoming electrophiles to the ortho (C3) and para (C6) positions.
Given these opposing effects, predicting the precise outcome of electrophilic aromatic substitution can be complex. libretexts.org
In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by a competition between the directing effects of the existing substituents. For this compound, the directing effects are antagonistic. youtube.com The powerful deactivating -NO₂ group at C1 strongly discourages substitution on the substituted ring and directs incoming electrophiles to the other ring (positions C5 and C8). docbrown.info The weakly activating -CH₂OH group at C2 directs ortho to itself at the C3 position.
Generally, strong deactivating groups have a more pronounced effect on the regioselectivity than weak activating groups. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring. Between the available α-position (C5) and β-position (C8), substitution on naphthalene rings kinetically favors the α-positions. libretexts.orgwordpress.comyoutube.com Thus, the C5 position is a likely site for substitution. However, some substitution at the C3 position, directed by the hydroxymethyl group, cannot be entirely ruled out, especially under conditions that might favor kinetic control or involve chelation with the reagent.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Directing Group | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| NO₂⁺ (Nitration) | -NO₂ at C1 | (5-Nitro-1-nitronaphthalen-2-yl)methanol | Strong deactivation by -NO₂ group dominates, directing to the unsubstituted ring at the kinetically favored α-position. |
| -CH₂OH at C2 | (3-Nitro-1-nitronaphthalen-2-yl)methanol | Weak activation directs ortho to the -CH₂OH group. Expected to be a minor product. | |
| Br⁺ (Bromination) | -NO₂ at C1 | (5-Bromo-1-nitronaphthalen-2-yl)methanol | Strong deactivation by -NO₂ group directs to the unsubstituted ring. |
Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). baranlab.orgwikipedia.org A DMG typically contains a heteroatom that can coordinate to an organolithium reagent, directing deprotonation at a nearby ortho position. nih.govorganic-chemistry.org
For this compound, the hydroxyl group can be deprotonated by a strong base (like n-butyllithium) to form a lithium alkoxide (-CH₂OLi). This alkoxide can potentially act as a DMG. harvard.edu If it were to function as a DMG, it would direct lithiation to the C3 position, which is ortho to the -CH₂OH group.
However, the application of DoM to this specific molecule faces significant challenges:
Presence of the Nitro Group: Nitro groups are highly electrophilic and can react with strongly nucleophilic organolithium reagents. This can lead to side reactions, such as addition to the nitro group, rather than the desired deprotonation of the ring.
Acidity of the Benzylic Protons: While less acidic than the hydroxyl proton, the benzylic protons of the -CH₂OH group could potentially be deprotonated by a very strong base, leading to benzylic metalation.
Deactivation by the Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the entire ring system, making the aromatic protons less acidic and therefore harder to remove.
While DoM on nitro-containing arenes is challenging, it is not impossible, sometimes requiring specific reagents or conditions. harvard.edu No specific studies on the directed ortho metalation of this compound have been reported. Based on general principles, a successful DoM reaction would likely require careful choice of the organometallic base and reaction conditions to favor ortho-lithiation at C3 while avoiding competing reactions.
Cascade and Tandem Reactions Utilizing this compound
The arrangement of a nitro group and a hydroxyl group in an ortho relationship on an aromatic scaffold makes this compound an ideal precursor for cascade or tandem reactions, particularly reductive cyclizations. nih.gov These reactions often lead to the formation of heterocyclic ring systems in a single synthetic operation.
A common and powerful cascade sequence involves the reduction of the nitro group to an amine. The resulting amino alcohol, (1-aminonaphthalen-2-yl)methanol, can then undergo a variety of intramolecular cyclization reactions.
A prominent example of such a cascade is the synthesis of quinoline (B57606) derivatives from o-nitrophenyl alcohols. nih.govorganic-chemistry.org Applying this analogy to this compound, reduction of the nitro group would generate an in-situ amino alcohol. This intermediate could then undergo intramolecular cyclization, potentially after oxidation of the alcohol to an aldehyde or ketone, to form fused heterocyclic systems like benzo[g]quinolines.
Table 3: Potential Cascade Reaction Pathways
| Initiating Step | Key Intermediate | Subsequent Step(s) | Final Product Class |
|---|---|---|---|
| Reduction of -NO₂ group (e.g., with Fe/HCl, SnCl₂) | (1-Aminonaphthalen-2-yl)methanol | Intramolecular dehydration (if activated) | Fused Nitrogen Heterocycles |
| Reduction of -NO₂ and oxidation of -CH₂OH | 1-Amino-2-naphthaldehyde | Intramolecular condensation/cyclization | Benzo[g]quinolines |
These cascade strategies offer an efficient route to complex polycyclic aromatic compounds, leveraging the inherent reactivity of the functional groups in this compound. nih.gov
Theoretical and Computational Investigations of 1 Nitronaphthalen 2 Yl Methanol
Electronic Structure and Molecular Orbital Analysis of (1-Nitronaphthalen-2-yl)methanol
The electronic properties of this compound are primarily dictated by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nitro group (-NO2), being a strong electron-withdrawing group, significantly influences the electron density distribution across the naphthalene (B1677914) ring system. This effect lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The hydroxymethyl group (-CH2OH), on the other hand, is a weak electron-donating group.
Computational calculations, such as those employing Density Functional Theory (DFT), can provide quantitative measures of these effects. researchgate.net For instance, the HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The precise energies of these orbitals for this compound would require specific computational studies. However, based on the constituent functional groups, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO will have significant contributions from the nitro group.
Conformational Analysis and Stereochemical Considerations for this compound
The presence of the hydroxymethyl group introduces conformational flexibility to the this compound molecule. Rotation around the C-C bond connecting the hydroxymethyl group to the naphthalene ring and the C-O bond within the hydroxymethyl group leads to various possible conformers. The relative energies of these conformers determine their population at a given temperature.
Computational methods can be employed to perform a potential energy surface scan to identify the most stable conformers. These calculations would likely reveal that steric hindrance between the hydroxymethyl group and the peri-hydrogen on the naphthalene ring, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitro group's oxygen, are key factors in determining the preferred conformation. The molecule possesses a chiral center if the two hydrogens of the methylene (B1212753) group are considered inequivalent due to restricted rotation, which would lead to the existence of enantiomers. However, free rotation is generally expected at room temperature.
Reaction Mechanism Predictions and Transition State Elucidation for Reactions of this compound
Theoretical chemistry offers powerful tools to predict the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid can be modeled to determine the reaction pathway and the structure of the transition states. Similarly, nucleophilic substitution reactions at the naphthalene ring, activated by the nitro group, can be investigated. youtube.com
Computational modeling can elucidate the energetics of these reactions, providing activation energies and reaction enthalpies. youtube.com For example, in a substitution reaction, the calculations would detail the formation of the Meisenheimer complex as an intermediate. The role of the solvent in stabilizing or destabilizing intermediates and transition states can also be incorporated into these models.
Spectroscopic Property Simulations of this compound
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules.
Vibrational Spectroscopy Simulations of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.govmdpi.com Computational simulations, typically using DFT, can calculate the harmonic and anharmonic vibrational frequencies of this compound. arxiv.orgnih.gov These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes.
Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro group, the O-H and C-O stretching of the hydroxymethyl group, and the various C-H and C-C stretching and bending modes of the naphthalene ring. Comparing simulated spectra of different conformers can also help in identifying the dominant conformation in an experimental sample.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | ~1340 - 1370 |
| Hydroxyl (-OH) | O-H Stretch | ~3200 - 3600 |
| Methylene (-CH₂) | C-H Stretch | ~2850 - 2960 |
| Carbon-Oxygen | C-O Stretch | ~1000 - 1260 |
Note: These are approximate ranges and the precise values would be obtained from specific computational calculations.
Nuclear Magnetic Resonance Chemical Shift Predictions for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. arxiv.org Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule.
The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for the protons and carbons on the naphthalene ring, particularly those in close proximity. The chemical shifts of the methylene and hydroxyl protons will also be influenced by the electronic environment and the molecule's conformation. Comparing the predicted chemical shifts with experimental data can confirm the structure and assignment of resonances. youtube.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Ring Protons | ~7.5 - 8.5 | ~120 - 150 |
| Methylene Protons (-CH₂OH) | ~4.5 - 5.0 | ~60 - 70 |
| Hydroxyl Proton (-OH) | Variable (depends on solvent and concentration) | - |
Note: These are estimated ranges. Accurate predictions require specific quantum chemical calculations. researchgate.net
Solvent Effects on Molecular and Reactivity Profiles of this compound
The properties and reactivity of this compound can be significantly influenced by the solvent. researchgate.net Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Nitronaphthalen 2 Yl Methanol and Its Derivatives
High-Resolution Mass Spectrometry Techniques for (1-Nitronaphthalen-2-yl)methanol Derivatives
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) enable the determination of molecular weights with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident assignment of molecular formulas.
The fragmentation patterns observed in the tandem mass spectra (MS/MS) of these compounds provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the naphthalene (B1677914) ring system. The study of these fragmentation pathways aids in the definitive identification of the compound and its derivatives.
Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical this compound Derivative
| Precursor Ion (m/z) | Fragmentation Event | Fragment Ion (m/z) | Elemental Composition of Fragment |
| 204.0604 [M+H]⁺ | Loss of H₂O | 186.0498 | C₁₁H₈NO₂⁺ |
| 204.0604 [M+H]⁺ | Loss of CH₂O | 174.0502 | C₁₀H₈NO₂⁺ |
| 204.0604 [M+H]⁺ | Loss of NO₂ | 158.0753 | C₁₁H₁₀O⁺ |
Note: This data is illustrative and represents expected fragmentation patterns.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for this compound Structural Characterization
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of the molecule.
¹H-¹H Correlation Spectroscopy (COSY) experiments are used to identify proton-proton coupling networks within the naphthalene ring and the side chain.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the hydroxymethyl group and the nitro group to the correct positions on the naphthalene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | Doublet, Triplet, Multiplet |
| -CH₂- Protons | 4.5 - 5.0 | Singlet or AB quartet |
| -OH Proton | Variable (depends on solvent and concentration) | Singlet (broad) |
| Aromatic Carbons | 120 - 150 | |
| -CH₂- Carbon | 60 - 70 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and substitution pattern.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. Furthermore, the crystal packing reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. nih.govnih.gov
For this compound, a single crystal X-ray diffraction study would definitively confirm the positions of the nitro and hydroxymethyl groups on the naphthalene core. The analysis of the crystal structure of related nitronaphthalene derivatives reveals that the nitro group is often twisted out of the plane of the naphthalene ring. researchgate.netnih.gov
Table 3: Representative Crystallographic Data for a Nitronaphthalene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
Note: This data is for a representative nitronaphthalene compound and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net
Chiroptical Spectroscopy of Chiral Derivatives of this compound
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the stereochemistry of chiral molecules. wikipedia.orgntu.edu.sg While this compound itself is achiral, its derivatives can be made chiral, for instance, by introducing a stereocenter in a side chain or by atropisomerism. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral derivative by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.net The chiroptical properties of thin films of chiral derivatives can also be investigated. rsc.org
Advanced Chromatographic-Spectroscopic Coupling Techniques for this compound Research
Hyphenated chromatographic-spectroscopic techniques are essential for the separation, detection, and identification of this compound and its derivatives in complex mixtures. nih.govresearchgate.netsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of this compound. chemijournal.comwiley.com The coupling of a gas chromatograph to a mass spectrometer allows for the separation of components in a mixture followed by their immediate identification based on their mass spectra. ijarnd.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer is a common setup for the analysis of nitronaphthalene derivatives. researchgate.netresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful hyphenated technique that combines the separation power of HPLC with the structure-elucidating capabilities of NMR. ijarnd.com This technique allows for the direct acquisition of NMR spectra of separated components, which is invaluable for the unambiguous identification of unknown derivatives and impurities.
These advanced hyphenated techniques provide a comprehensive approach to the analysis of this compound and its derivatives, enabling their separation, quantification, and structural characterization with high sensitivity and specificity. nih.gov
Photophysical and Photochemical Research on 1 Nitronaphthalen 2 Yl Methanol
Light-Induced Transformations and Rearrangements of (1-Nitronaphthalen-2-yl)methanol
The photochemistry of ortho-nitrobenzyl compounds, including this compound, is characterized by a well-established intramolecular rearrangement upon irradiation with UV light. This light-induced transformation is a key feature that enables their use as photolabile protecting groups, often referred to as "caged" compounds.
The generally accepted mechanism for the photoreaction of ortho-nitrobenzyl derivatives involves the initial excitation of the molecule to an excited singlet state, which is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process leads to the formation of a transient species known as an aci-nitro intermediate. This intermediate is unstable and undergoes further rearrangement to yield the final photoproducts. In the case of this compound, this rearrangement is expected to produce 1-nitroso-2-naphthaldehyde and release the protected methanol (B129727) molecule.
While direct studies on the light-induced transformations of this compound are not extensively detailed in the available literature, significant insights can be drawn from closely related analogs. For instance, the photochemical properties of 3-nitro-2-naphthalenemethanol have been investigated, revealing that upon irradiation in the 350-400 nm range, it undergoes a clean conversion to its corresponding nitroso-aldehyde photoproduct. nih.gov This transformation proceeds with a high quantum yield, suggesting an efficient photochemical process. nih.gov Given the structural similarity, a comparable reaction pathway and efficiency are anticipated for this compound.
The primary photoproduct, a nitroso-aldehyde, is itself photochemically active and can undergo secondary reactions, such as dimerization to form azoxybenzene derivatives, particularly under prolonged irradiation or at high concentrations. nih.gov
Table 1: Proposed Light-Induced Transformation of this compound
| Reactant | Wavelength of Irradiation | Primary Photoproducts |
| This compound | UV (e.g., 350-400 nm) | 1-Nitroso-2-naphthaldehyde + Methanol |
Excited State Dynamics and Energy Transfer Processes in this compound
The excited state dynamics of nitronaphthalene derivatives are typically characterized by very rapid deactivation of the initially populated excited singlet state (S₁). For the parent compound, 1-nitronaphthalene (B515781), studies have shown that the fluorescence decay is ultrafast, indicating the presence of highly efficient S₁ decay channels. nih.gov The dominant deactivation pathway is an ultrafast intersystem crossing to an upper triplet state (Tₙ), which is then followed by relaxation to the lowest energy phosphorescent triplet state (T₁). nih.gov
This rapid intersystem crossing is a common feature in many nitroaromatic compounds and is attributed to strong spin-orbit coupling between the singlet and triplet manifolds. Theoretical studies on 1-nitronaphthalene have identified a near-degeneracy region between the first singlet and a higher triplet excited state, which facilitates this efficient population of the triplet state. ehu.esedinst.com
For this compound, it is highly probable that similar excited-state dynamics are at play. Upon photoexcitation, the molecule is expected to undergo a very rapid transition from the S₁ state to the triplet manifold, on a picosecond or even femtosecond timescale. This means that the fluorescence quantum yield would be negligible, and the photochemistry would predominantly proceed from the triplet excited state.
The solvent can play a role in the excited-state evolution. For some amino-substituted nitronaphthalenes, a strong solvent dependence has been observed, where in polar solvents like methanol, a rapid repopulation of the ground state can occur. nih.gov However, for methoxy-substituted nitronaphthalenes, the photophysical pathways remain similar to 1-nitronaphthalene, regardless of solvent polarity. nih.gov Given the hydroxymethyl substituent in this compound, some solvent effects on the excited state lifetimes might be present, although the primary pathway is still expected to be intersystem crossing.
Energy transfer processes can also be relevant, especially in systems where this compound is in proximity to other chromophores. The triplet state of the nitronaphthalene moiety, being efficiently populated and relatively long-lived, could act as a donor or acceptor in triplet-triplet energy transfer processes.
Quantum Yield Determinations for Photoreactions of this compound
The quantum yield of a photoreaction is a critical parameter that quantifies its efficiency. It is defined as the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed by the reactant. For applications such as photocaging, a high quantum yield is desirable to ensure efficient release of the protected molecule with minimal light exposure.
The quantum yield of photolysis for ortho-nitrobenzyl compounds can be influenced by several factors, including the substitution pattern on the aromatic ring and at the benzylic position. For example, the introduction of a methyl group at the benzylic position of a 2-nitrobenzyl ester has been shown to increase the quantum yield of photolysis by approximately five times compared to the unsubstituted analog. nih.gov This is attributed to the stabilization of the intermediate radical species.
Considering the high quantum yield of the closely related 3-nitro-2-naphthalenemethanol, it is reasonable to expect that this compound also exhibits an efficient photoreaction.
Table 2: Photolysis Quantum Yield of a Related Nitronaphthylmethanol
| Compound | Photoproduct | Quantum Yield (Φ) | Reference |
| 3-Nitro-2-naphthalenemethanol | 3-Nitroso-2-naphthaldehyde | 0.6 - 0.8 | nih.gov |
Development of Photoresponsive Molecular Systems Incorporating this compound
The efficient light-induced cleavage of ortho-nitrobenzyl compounds has led to their widespread use in the development of photoresponsive molecular systems. These systems leverage the ability to control the release of a molecule or a change in material properties with high spatial and temporal precision using light.
A primary application is in the creation of "caged compounds," where a biologically active molecule is rendered inactive by covalent attachment to the photolabile ortho-nitrobenzyl group. nih.gov Irradiation with light removes the caging group and restores the activity of the biomolecule. This technique has been applied to a wide range of molecules, including neurotransmitters, signaling molecules, and peptides.
The utility of a nitronaphthylmethanol derivative as a photocaging agent has been demonstrated with 3-nitro-2-naphthalenemethanol. This chromophore was successfully coupled to the amino residues of immunoglobulin (IgG). nih.gov The resulting bioconjugate showed reduced binding to Protein-A. Upon irradiation at 380 nm, the IgG was photoreleased, and its binding to Protein-A was restored, indicating that the biological function could be controlled by light. nih.gov This work provides a strong precedent for the use of this compound in similar biomolecular caging applications.
Furthermore, ortho-nitrobenzyl moieties have been incorporated into polymer networks to create light-responsive materials. nih.gov The photocleavage of the o-nitrobenzyl group within a polymer can lead to changes in solubility, swelling behavior, or the degradation of the polymer network. For instance, they have been used as photocleavable crosslinkers in hydrogels for light-triggered drug delivery or as photosensitive groups to alter surface chemistry. nih.gov It is conceivable that this compound could be functionalized and incorporated as a monomer or a pendant group in polymers to create novel photoresponsive systems.
Table 3: Examples of Photoresponsive Systems Based on ortho-Nitrobenzyl Chemistry
| System Type | Application | Mechanism |
| Caged Compounds | Controlled release of biomolecules | Photochemical cleavage of the ortho-nitrobenzyl protecting group |
| Photoresponsive Polymers | Light-induced material degradation, changes in solubility or swelling | Photocleavage of ortho-nitrobenzyl crosslinkers or side chains |
| Light-Gated Membranes | Controlled permeability | Photoinduced changes in the chemical or physical properties of the membrane |
Future Research Directions and Emerging Paradigms for 1 Nitronaphthalen 2 Yl Methanol
Integration with Flow Chemistry and Automated Synthesis of (1-Nitronaphthalen-2-yl)methanol
The synthesis of nitroaromatic compounds, including this compound, often involves highly exothermic and potentially hazardous nitration reactions. acs.org Flow chemistry offers a safer and more efficient alternative to traditional batch processing by providing superior control over reaction parameters such as temperature, pressure, and mixing. acs.orgyoutube.com The small reactor volumes inherent in flow systems mitigate the risks associated with runaway reactions, a known hazard in the nitration of naphthalene (B1677914) derivatives. nih.gov
Future research will likely focus on developing continuous-flow processes for the synthesis of this compound. This would involve the nitration of 2-naphthalenemethanol (B45165) or the functionalization of a pre-existing nitronaphthalene scaffold within a flow reactor. Automated synthesis platforms, integrated with real-time reaction monitoring, could enable high-throughput screening of reaction conditions to optimize yield and selectivity. nih.gov The principles demonstrated in the flow synthesis of other complex organic molecules, such as the reaction of diphenyldiazomethane with p-nitrobenzoic acid, can serve as a blueprint for developing robust protocols for this compound. youtube.com
Table 1: Potential Parameters for Flow Synthesis of this compound (Inferred)
| Parameter | Value Range | Rationale |
| Reactor Type | Microreactor or Packed-Bed Reactor | Enhanced heat and mass transfer. |
| Temperature | 20-80 °C | Precise temperature control to manage exothermicity of nitration. |
| Residence Time | 1-15 minutes | Optimization of reaction completion and minimization of byproducts. |
| Reagents | 2-Naphthalenemethanol, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Controlled stoichiometric addition to improve selectivity. |
| Solvent | Acetonitrile, Dioxane | Solvents that can ensure homogeneity of the reaction mixture. scitepress.org |
Biocatalytic Approaches for this compound Modifications
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the modification of organic compounds. The nitro group of this compound is a prime target for biocatalytic reduction. Nitroreductases, a class of enzymes, have been shown to efficiently reduce a variety of aromatic nitro compounds to their corresponding amines under mild, aqueous conditions. georgiasouthern.educhemrxiv.org
Future research could explore the use of isolated nitroreductases or whole-cell systems to convert this compound to (1-Aminonaphthalen-2-yl)methanol. This transformation is significant as aromatic amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. wikipedia.org A recent development in this area is cofactor-free biocatalytic hydrogenation, where a hydrogenase enzyme is coupled with a carbon support to facilitate nitro group reduction, offering a highly selective and stable catalytic system. chemrxiv.org
Furthermore, the hydroxyl group of this compound could be a substrate for other enzymes, such as lipases for esterification or oxidoreductases for oxidation to the corresponding aldehyde or carboxylic acid. These biocatalytic transformations would proceed with high enantioselectivity if a chiral center is introduced, a feature that is difficult to achieve with conventional chemical methods.
Table 2: Potential Biocatalytic Transformations of this compound (Inferred)
| Enzyme Class | Transformation | Potential Product | Significance |
| Nitroreductase | Reduction of nitro group | (1-Aminonaphthalen-2-yl)methanol | Precursor for dyes and pharmaceuticals. |
| Lipase | Esterification | (1-Nitronaphthalen-2-yl)methyl esters | Introduction of new functional groups. |
| Alcohol Dehydrogenase | Oxidation of methanol (B129727) group | 1-Nitronaphthalene-2-carbaldehyde | Intermediate for further synthesis. |
Supramolecular Chemistry Involving this compound Derivatives
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. youtube.com The nitro group and the aromatic system of this compound make it an interesting building block for supramolecular structures. Nitroaromatic compounds are known to participate in charge-transfer interactions and can act as hydrogen bond acceptors. nih.gov
Future research could investigate the incorporation of this compound derivatives into host-guest complexes, liquid crystals, or self-assembled monolayers. For instance, the interaction of the nitroaromatic moiety with electron-rich hosts, such as cyclodextrins or cucurbiturils, could be explored. acs.org Such host-guest systems could modulate the photophysical properties of the nitronaphthalene core, potentially leading to new sensory materials.
A study on the supramolecular reduction of nitroarenes within a cucurbit numberanalytics.comuril cavity under blue light irradiation highlights a novel, metal-free approach to catalysis that could be applicable to this compound. acs.org Furthermore, the ability of nitro compounds to act as co-catalysts in Brønsted acid-catalyzed reactions through hydrogen-bonded aggregates presents another avenue for supramolecular research. nih.gov The hydroxyl group of this compound can also participate in hydrogen bonding, further expanding its potential in designing complex supramolecular architectures.
Advanced Materials Science Applications of this compound as a Research Component
The unique electronic and photophysical properties of nitronaphthalene derivatives make them promising candidates for applications in materials science. While nitroaromatic compounds are typically non-fluorescent due to rapid intersystem crossing, recent studies have shown that attaching an amine or N-amide group to the naphthalene ring can significantly increase the singlet-excited-state lifetime and induce fluorescence. nih.gov
Future research on this compound could focus on its use as a precursor for novel organic electronic materials. The reduction of the nitro group to an amino group would yield a fluorescent derivative, (1-Aminonaphthalen-2-yl)methanol, which could be explored as an organic light-emitting diode (OLED) emitter or a fluorescent probe.
Moreover, the polymerization of functionalized this compound derivatives could lead to new polymers with interesting optical or electronic properties. The nitronaphthalene moiety can also be used to tune the properties of existing polymers by incorporating it as a pendant group. The reactivity of the methanol group allows for straightforward attachment to polymer backbones. These materials could find applications in sensors, nonlinear optics, and as components in photovoltaic devices. The synthesis of related compounds like 5-Nitro-1-naphthol, a nitrated derivative of 1-naphthol, and its use in creating further derivatives like 1,5-diaminonaphthalene, showcases the potential for creating a family of materials from a single core structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1-Nitronaphthalen-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nitration of naphthalene derivatives followed by hydroxylation. For example, hydroxylamine hydrochloride in the presence of KOH in ethanol under reflux can introduce nitro groups to naphthol precursors . Critical conditions include temperature control (80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200–3600 cm⁻¹, nitro groups at ~1520 and 1350 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for naphthalene protons) and the methine proton adjacent to the hydroxyl group (δ ~5.0 ppm, split due to coupling with neighboring protons) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 203.06 for C₁₁H₉NO₃) .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key steps include:
- Initial phase determination via direct methods.
- Iterative refinement of positional and displacement parameters.
- Validation using R-factors and electron density maps to address steric clashes or disorder .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the nitro group's electron-withdrawing nature directs electrophiles to the less-substituted naphthalene ring positions .
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., hindered rotation of the nitro group) causing splitting anomalies.
- COSY and NOESY : Identify coupling partners and spatial proximities to confirm assignments .
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may stabilize intramolecular hydrogen bonds, altering shifts .
Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?
- Methodological Answer : In fuel cell applications, use a flowing electrolyte (e.g., sulfuric acid) in a thin, high-porosity channel to scavenge methanol before crossover. Optimize flow rates (0.5–2 mL/min) to balance efficiency and pressure drop .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound to its amine derivative?
- Methodological Answer :
- Catalyst Selection : Pd/C or Raney Ni under H₂ (1–3 atm) at 50–80°C.
- Steric Hindrance : The nitro group’s position reduces accessibility, requiring longer reaction times (6–12 hours).
- Electronic Effects : Nitro’s electron-withdrawing nature slows reduction kinetics; additives like NH₄OH improve efficiency .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound derivatives: How to address them?
- Methodological Answer :
- Purity Assessment : Re-crystallize samples from ethanol/water and compare DSC/TGA profiles.
- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms.
- Literature Review : Cross-reference with NIST data or high-quality journals (e.g., Acta Crystallographica) to identify outliers .
Q. Conflicting bioactivity results in toxicity studies: What experimental variables require standardization?
- Methodological Answer : Follow ATSDR/NTP guidelines for toxicity assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
